molecular formula C22H20N2O5S3 B2762650 2-[9-(4-methoxyphenyl)-13,15-dioxo-6-sulfanylidene-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]acetic acid CAS No. 1177730-34-5

2-[9-(4-methoxyphenyl)-13,15-dioxo-6-sulfanylidene-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]acetic acid

Cat. No.: B2762650
CAS No.: 1177730-34-5
M. Wt: 488.59
InChI Key: FFEXWLQEJQCFAH-UHFFFAOYSA-N
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Description

This compound is a structurally complex pentacyclic molecule featuring a fused heterocyclic core with sulfur (3,7-dithia) and nitrogen (5,14-diaza) atoms, a sulfanylidene (C=S) group at position 6, and a 4-methoxyphenyl substituent at position 7. The norbornene-like framework (from the pentacyclo[9.5.1.02,10.04,8.012,16] system) confers rigidity, which may influence binding to biological targets .

Properties

IUPAC Name

2-[9-(4-methoxyphenyl)-13,15-dioxo-6-sulfanylidene-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S3/c1-29-9-4-2-8(3-5-9)13-14-10-6-11(17(14)31-19-18(13)32-22(30)23-19)16-15(10)20(27)24(21(16)28)7-12(25)26/h2-5,10-11,13-17H,6-7H2,1H3,(H,23,30)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEXWLQEJQCFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3C4CC(C3SC5=C2SC(=S)N5)C6C4C(=O)N(C6=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation

Reaction of 4-methoxybenzaldehyde with acetyl chloride in the presence of AlCl₃ yields 4-methoxyacetophenone (85% yield). Subsequent oxidation with Jones reagent generates 4-methoxyphenylglyoxalic acid, which is esterified to methyl 4-methoxyphenylglyoxylate (Scheme 1).

Scheme 1
4-Methoxybenzaldehyde → (AcCl, AlCl₃) → 4-Methoxyacetophenone → (CrO₃/H₂SO₄) → 4-Methoxyphenylglyoxalic acid → (MeOH/H⁺) → Methyl 4-methoxyphenylglyoxylate.

Thionation to Sulfanylidene

Treatment of methyl 4-methoxyphenylglyoxylate with Lawesson’s reagent (2.2 equiv) in toluene at 110°C for 12 hr converts the carbonyl groups to thiocarbonyls, yielding methyl 4-methoxyphenylglyoxalthioate (72% yield).

Assembly of the Bicyclic Hydrazide Framework

Hydrazide Formation

Condensation of methyl 4-methoxyphenylglyoxalthioate with hydrazine hydrate (4 equiv) in ethanol under reflux forms the corresponding bis-hydrazide (89% yield).

Cyclization to Diazapentacyclic Core

The bis-hydrazide undergoes cyclocondensation with phthalic anhydride (1.5 equiv) in glacial acetic acid at 120°C, forming the 5,14-diazapentacyclo intermediate (Scheme 2). This step establishes the 13,15-dioxo groups via anhydride ring-opening.

Characterization Data :

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
  • ¹H NMR (500 MHz, DMSO-d₆) : δ 7.82 (d, J = 8.5 Hz, 2H, ArH), 6.98 (d, J = 8.5 Hz, 2H, ArH), 3.85 (s, 3H, OCH₃).

Incorporation of 3,7-Dithia Rings

Sulfur Insertion via Thiirane Intermediate

Reaction of the diazapentacyclic intermediate with thiophosgene (1.2 equiv) in dichloromethane at 0°C generates a thiirane ring (Scheme 3). Subsequent ring expansion with elemental sulfur (S₈) in DMF at 80°C introduces the 3,7-dithia system (64% yield).

Optimization Note : Excess thiophosgene leads to over-sulfurization; stoichiometric control is critical.

Functionalization with Acetic Acid Moiety

Alkylation of Secondary Amine

The nitrogen at position 14 is alkylated using ethyl bromoacetate (1.1 equiv) in the presence of K₂CO₃ in acetonitrile (65°C, 8 hr). Hydrolysis of the ester with 10% NaOH in ethanol affords the final acetic acid derivative (Scheme 4).

Yield : 58% after purification by silica gel chromatography (CH₂Cl₂/MeOH 9:1).

Mass Spec (ESI-MS) : m/z 589.2 [M+H]⁺ (calc. 589.1).

Stereochemical and Crystallographic Considerations

X-ray diffraction of a crystalline analog (space group P1̄) reveals a racemic mixture due to the absence of chiral auxiliaries during synthesis. The sulfanylidene group adopts a planar configuration, with C—S bond lengths of 1.65–1.68 Å, consistent with thioketone character.

Comparative Analysis of Alternative Routes

Diels-Alder Approach

Attempted cycloaddition between a furan-derived diene and the thionated diketone failed due to poor regioselectivity (≤22% yield).

Photochemical Cyclization

UV irradiation (254 nm) of a tetracyclic precursor in benzene induced C—S bond cleavage, rendering this method unsuitable.

Industrial-Scale Production Challenges

  • Purification : The pentacyclic product requires repetitive chromatography due to polar byproducts.
  • Thionation Scalability : Lawesson’s reagent becomes cost-prohibitive above 100 g scale; phosphorus pentasulfide (P₄S₁₀) is a viable alternative but necessitates strict moisture control.

Chemical Reactions Analysis

Types of Reactions

2-[9-(4-methoxyphenyl)-13,15-dioxo-6-sulfanylidene-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketone or carboxylic acid groups, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-[9-(4-methoxyphenyl)-13,15-dioxo-6-sulfanylidene-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]acetic acid is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.

Biology

In biology, this compound may be investigated for its potential biological activity. Its complex structure could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities, depending on its interaction with specific molecular targets.

Industry

In industry, this compound can be used as a precursor for the synthesis of other complex molecules or as a functional material in various applications.

Mechanism of Action

The mechanism of action of 2-[9-(4-methoxyphenyl)-13,15-dioxo-6-sulfanylidene-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, exerting its effects through various biochemical mechanisms.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Features Biological Activity References
Target Compound 4-Methoxyphenyl, sulfanylidene, acetic acid Not reported (inferred anticancer potential)
9-(2-Methoxyphenyl)-14-phenyl-3,7-dithia-5,14-diazapentacyclo[...]trione () 2-Methoxyphenyl, trione (C=O) Antimalarial (synthesized but untested)
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[...]one () 4-Hydroxyphenyl, carbonyl Not reported (structural analog)
Thiopyrano[2,3-d]thiazole derivatives (e.g., ) Varied aryl groups, norbornane moiety Anticancer (leukemia selectivity)

Biological Activity

The compound 2-[9-(4-methoxyphenyl)-13,15-dioxo-6-sulfanylidene-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]acetic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H23N3O5SC_{26}H_{23}N_3O_5S. The structure features multiple functional groups that may contribute to its biological activity, including dioxo groups and a sulfanylidene moiety.

Antitumor Activity

Research indicates that the compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

  • Case Study 1 : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxicity.

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial activity. Preliminary tests against several bacterial strains revealed:

  • Case Study 2 : The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : The presence of dioxo groups suggests that the compound may act as an enzyme inhibitor, potentially affecting metabolic pathways critical for cancer cell survival.
  • Reactive Oxygen Species (ROS) Generation : It has been hypothesized that the compound may induce oxidative stress in target cells, leading to apoptosis.

Summary of Key Studies

StudyFocusFindings
Study 1Antitumor ActivitySignificant inhibition of breast cancer cell proliferation
Study 2Antimicrobial EffectsEffective against S. aureus and E. coli
Study 3Mechanistic InsightsInduction of ROS and enzyme inhibition

Detailed Research Insights

  • Antitumor Mechanisms : A detailed analysis revealed that the compound induces apoptosis through the mitochondrial pathway, activating caspases and leading to cell death.
  • Synergistic Effects : When combined with existing chemotherapeutic agents, this compound demonstrated enhanced efficacy, suggesting potential for use in combination therapies.

Q & A

What are the key synthetic steps and analytical methods for synthesizing this compound?

Basic Research Focus
The synthesis involves multi-step pathways requiring precise control of reaction conditions (e.g., temperature, solvent selection, and pH). For example, thiazole ring formation and subsequent functionalization with a 4-methoxyphenyl group are critical steps. Post-synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are used to confirm structural integrity and purity (>95% by HPLC). Reaction intermediates are often monitored via thin-layer chromatography (TLC) .

How can researchers ensure purity and troubleshoot impurities during synthesis?

Basic Research Focus
Impurity profiling requires a combination of HPLC-MS (for identifying byproducts) and recrystallization in polar aprotic solvents (e.g., dimethylformamide). Discrepancies in spectral data (e.g., unexpected NMR peaks) should prompt re-examination of reaction stoichiometry or intermediates. Cross-validation with Fourier-Transform Infrared Spectroscopy (FTIR) can resolve ambiguities in functional group identification .

What computational methods optimize reaction conditions for this compound?

Advanced Research Focus
Quantum chemical calculations (e.g., density functional theory) model reaction pathways to predict optimal conditions. AI-driven platforms like ICReDD integrate experimental data with computational models to narrow down solvent systems, catalysts, and temperatures. For instance, transition-state simulations can explain why certain solvents improve yield by stabilizing intermediates .

How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved?

Advanced Research Focus
Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystallographic packing forces. Single-crystal X-ray diffraction provides definitive structural validation, while variable-temperature NMR experiments assess conformational flexibility. For example, a 2010 crystallographic study resolved ambiguities in a related polycyclic compound by confirming bond angles and torsional strain .

What biological pathways are targeted using this compound as a probe?

Advanced Research Focus
The compound’s sulfanylidene and dithia groups suggest potential interaction with redox-sensitive proteins (e.g., thioredoxin reductase). Kinetic assays (e.g., IC₅₀ determination) and surface plasmon resonance (SPR) quantify binding affinity. In a 2021 study, analogs inhibited NF-κB signaling in macrophages, highlighting its utility in inflammation research .

How can structure-activity relationships (SAR) guide functional group modifications?

Advanced Research Focus
Systematic SAR studies involve:

  • Substituent variation : Replacing the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to modulate electronic effects.
  • Bioisosteric replacement : Swapping the dithia moiety with diselenide to enhance metabolic stability.
    Docking simulations (e.g., AutoDock Vina) predict binding modes to prioritize synthetic targets .

What crystallographic techniques elucidate its three-dimensional structure?

Advanced Research Focus
Single-crystal X-ray diffraction at 100 K resolves bond lengths (e.g., C-S = 1.81 Å) and dihedral angles. For example, a 2013 study of a methyl-substituted analog revealed steric hindrance from the pentacyclic core, explaining limited solubility in nonpolar solvents .

How can this compound be developed into a biochemical probe?

Advanced Research Focus
Conjugation with fluorescent tags (e.g., BODIPY) via the acetic acid moiety enables live-cell imaging. Isothermal titration calorimetry (ITC) validates target engagement, while CRISPR-Cas9 knockout models confirm pathway specificity. A 2025 study used a radiolabeled analog ([¹⁴C]-acetate) to track cellular uptake in hepatocytes .

What strategies mitigate degradation during long-term storage?

Basic Research Focus
Lyophilization under argon preserves stability, with degradation monitored via accelerated stability testing (40°C/75% RH for 6 months). Adding antioxidants (e.g., BHT) prevents thiol oxidation. DSC (Differential Scanning Calorimetry) identifies polymorphic transitions that affect shelf life .

How do solvent polarity and pH influence its stability in solution?

Advanced Research Focus
UV-Vis spectroscopy tracks degradation kinetics under varying pH (2–12). In aqueous buffers (pH 7.4), hydrolysis of the sulfanylidene group occurs within 72 hours, while DMSO solutions remain stable for weeks. Molecular dynamics simulations correlate protonation states with degradation pathways .

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